2-(2-Amino-4-nitrophenyl)acetic acid
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Overview
Description
2-(2-Amino-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of phenylacetic acid, containing both an amino group and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Amino-4-nitrophenyl)acetic acid can be synthesized through several methodsThe nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The subsequent introduction of the amino group can be achieved through catalytic hydrogenation or other reduction methods, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-(2-Amino-4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Corresponding oxides and other oxidized products.
Scientific Research Applications
2-(2-Amino-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the amino group, limiting its applications in some biochemical processes.
2-Amino-4-nitrophenol: Similar functional groups but different structural arrangement, leading to different reactivity and applications.
Uniqueness
2-(2-Amino-4-nitrophenyl)acetic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-amino-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIXWYFAMHIUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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